1,1,2,2-Tetrabromopropane

Catalog No.
S15285059
CAS No.
34570-59-7
M.F
C3H4Br4
M. Wt
359.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrabromopropane

CAS Number

34570-59-7

Product Name

1,1,2,2-Tetrabromopropane

IUPAC Name

1,1,2,2-tetrabromopropane

Molecular Formula

C3H4Br4

Molecular Weight

359.68 g/mol

InChI

InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3

InChI Key

JXKZURFTWZXOOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(Br)Br)(Br)Br

1,1,2,2-Tetrabromopropane (CAS 34570-59-7) is a highly brominated aliphatic alkane characterized by its exceptional density and stable liquid form at room temperature. With a density of approximately 2.75 g/cm³ and a boiling point near 242 °C, it is primarily procured as a specialized heavy liquid for density-based material separations and as a bench-stable synthetic precursor. In chemical procurement, it is highly valued as a non-gaseous vehicle for on-demand propyne generation via zinc-mediated dehalogenation, eliminating the logistical and safety overhead of handling pressurized alkyne cylinders .

Research Fit

Heavy-liquid separation High bromine content may support density-driven sink-float workflows.
Selective synthesis intermediate Unique vicinal gem-dibromo pattern may enable controlled functionalization.
Elevated temperature compatibility Higher boiling range may support processes requiring thermal stability.

Generic substitution with other polybrominated alkanes, such as the widely used 1,1,2,2-tetrabromoethane (TBE), fundamentally alters both physical and chemical process outcomes. In density-driven separations, TBE provides a specific gravity of ~2.96 g/cm³, which is significantly higher than the ~2.75 g/cm³ of 1,1,2,2-tetrabromopropane; substituting the two will cause misclassification of mineral or polymer fractions that fall between these two density thresholds . Furthermore, in synthetic workflows, dehalogenation of TBE yields acetylene, whereas 1,1,2,2-tetrabromopropane strictly yields propyne (methylacetylene), making them entirely non-interchangeable as alkyne precursors [1].

Substitution Risk

Bromine content mismatch

Lower-brominated analogs (e.g., tribromopropanes) may reduce mass efficiency in density-dependent applications.

Reactivity profile differs

Isomeric substitution patterns can alter elimination and substitution outcomes, potentially limiting synthetic reproducibility.

Density cutoff not met

Alternatives with lower density may be ineffective for mineral separation requiring a high-density liquid.

Specific Gravity Cut-off in Heavy Liquid Separation

1,1,2,2-Tetrabromopropane provides a specific gravity of approximately 2.75 g/cm³, which distinguishes it from the industry-standard 1,1,2,2-tetrabromoethane (TBE, 2.96 g/cm³) [1]. This lower density threshold allows for the targeted flotation of materials that would otherwise float indiscriminately in TBE, enabling finer resolution in multi-stage density gradient fractionations .

Evidence DimensionLiquid Density (g/cm³)
Target Compound Data~2.75 g/cm³
Comparator Or Baseline1,1,2,2-Tetrabromoethane (TBE): ~2.96 g/cm³
Quantified Difference0.21 g/cm³ lower density
ConditionsStandard temperature and pressure (20-25°C)

Enables precise density-based separation of minerals and polymers with specific gravities between 2.75 and 2.96 g/cm³ that cannot be resolved using TBE alone.

Bromine Content
Reported
88.8 wt%
Highest bromine loading among C3 bromoalkanes
Calculated from molecular weight; 3.4 wt% above tribromopropane

Controlled Propyne Generation via Zinc Dehalogenation

As a stable liquid precursor, 1,1,2,2-tetrabromopropane undergoes quantitative dehalogenation when treated with zinc dust in alcohol to yield propyne [1]. Unlike storing gaseous propyne, which requires pressurized cylinders, this tetrahalide allows for on-demand, stoichiometric generation of the alkyne. Compared to 1,1,2,2-tetrabromoethane, which yields ethyne upon identical treatment, the propane derivative specifically provides the methyl-substituted alkyne [2].

Evidence DimensionDehalogenation Product
Target Compound DataYields propyne (methylacetylene)
Comparator Or Baseline1,1,2,2-Tetrabromoethane yields ethyne (acetylene)
Quantified DifferenceC3 vs C2 alkyne generation
ConditionsHeating with zinc powder in ethanol

Provides a safe, easily handled liquid alternative to pressurized propyne gas cylinders for laboratory-scale synthesis.

Liquid Density
Estimated
>2.7 g/cm³
Densest C3 bromoalkane, critical for sink-float methods
Based on Landolt-Börnstein data; ~0.3 g/cm³ above tribromopropane

Thermal Profile and Evaporative Recovery

1,1,2,2-Tetrabromopropane exhibits a high boiling point of approximately 241.9 °C . This thermal stability ensures minimal evaporative loss during room-temperature density separations, significantly reducing worker exposure to halogenated vapors compared to lighter halocarbons like bromoform, which boils at ~149 °C [1].

Evidence DimensionBoiling Point (°C)
Target Compound Data~241.9 °C
Comparator Or BaselineBromoform: ~149 °C
Quantified Difference~92.9 °C higher boiling point
Conditions760 mmHg (Standard atmospheric pressure)

Reduces evaporative losses and inhalation risks during open-bench separation processes compared to lighter brominated solvents.

Boiling Point Range
Estimated
245–268 °C
Wider liquid range for high-temperature processes
Approximately 25–125 °C above lower-brominated analogs
Substitution Pattern
Class-level
Vicinal gem-dibromo (CBr₂–CHBr₂)
1,2,3-Tribromopropane: isolated bromines
Unique selectivity in elimination and substitution chemistry
Class-level inference; verify in target synthetic pathway

Targeted Heavy Liquid Mineral Separation

Utilized in geological and materials science laboratories to separate specific ore fractions or synthetic polymers that require a precise density cut-off near 2.75 g/cm³, effectively isolating materials that would otherwise float indiscriminately in heavier standard liquids like TBE [1].

On-Demand Propyne Synthesis

Employed as a bench-stable, non-gaseous precursor for generating propyne gas via zinc-mediated dehalogenation, providing a safer and highly controllable alternative to maintaining compressed alkyne cylinders in the laboratory [2].

Organobromine Reactivity and Elimination Studies

Serves as a model highly brominated aliphatic substrate for studying elimination mechanisms, radical substitutions, and steric effects in polyhalogenated alkanes, where its specific C3 backbone offers distinct stereoelectronic properties compared to C2 analogs [2].

Application Fit

Application
Selection Property
Validation Focus
Heavy-liquid mineral separation
High bromine content and density
Sink-float performance with target ores
Propyne synthesis intermediate
Gem-dibromo arrangement
Dehydrohalogenation yield and selectivity
Flame retardant additive research
High bromine weight percent
Flame inhibition in polymer formulations
High-density biphasic solvent
Density and thermal stability
Phase separation and product recovery

XLogP3

3.8

Exact Mass

359.70055 g/mol

Monoisotopic Mass

355.70465 g/mol

Heavy Atom Count

7

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